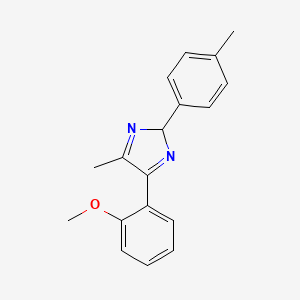
4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group attached to another phenyl ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole typically involves the condensation of 2-methoxybenzaldehyde with 4-methylbenzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole.
Reduction: Formation of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazoline.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole
- 4-(2-Methoxyphenyl)-5-methyl-2-(4-chlorophenyl)-2H-imidazole
- 4-(2-Methoxyphenyl)-5-methyl-2-(4-bromophenyl)-2H-imidazole
Uniqueness
4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric properties. These groups influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-10-14(11-9-12)18-19-13(2)17(20-18)15-6-4-5-7-16(15)21-3/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXHIOAOFAPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)
![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)
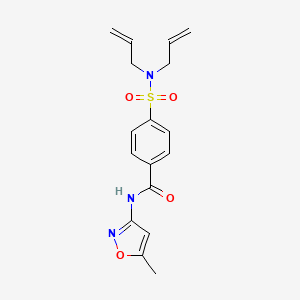

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)

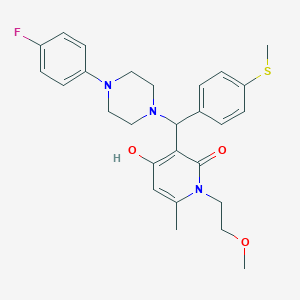
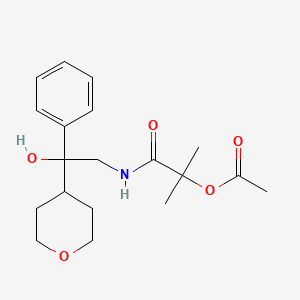
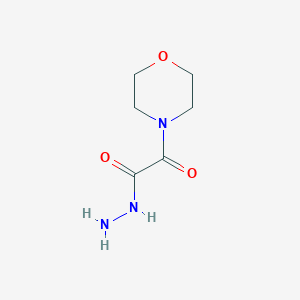
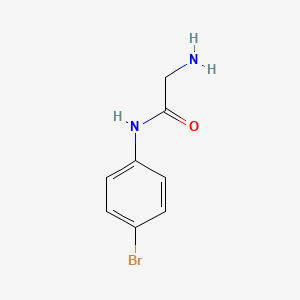

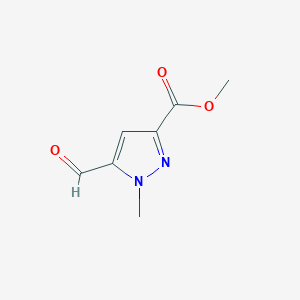
![2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2905127.png)
